VU10010
Description
This compound, also designated as VU152100 , is a thieno[2,3-b]pyridine derivative with the molecular formula C₁₇H₁₆ClN₃OS . It is synthesized via cyclization of the precursor N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide under ethanolic sodium ethoxide, yielding orange crystals with 89% efficiency . Structural confirmation is provided by elemental analysis, IR, and NMR spectroscopy .
Notably, it exhibits insecticidal activity against cowpea aphids (Aphis craccivora), surpassing the efficacy of acetamiprid (a commercial neonicotinoid) . However, its precursor (compound 2) demonstrates higher aphid toxicity due to the presence of a cyano group and open-chain structure, emphasizing the role of molecular conformation in bioactivity .
Propriétés
IUPAC Name |
3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS/c1-9-7-10(2)21-17-13(9)14(19)15(23-17)16(22)20-8-11-3-5-12(18)6-4-11/h3-7H,8,19H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRULFHDSFKYBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC=C(C=C3)Cl)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351931 | |
| Record name | 3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
633283-39-3 | |
| Record name | 3-Azanyl-N-((4-chlorophenyl)methyl)-4,6-dimethyl-thieno(2,3-b)pyridine-2-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0633283393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 633283-39-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AZANYL-N-((4-CHLOROPHENYL)METHYL)-4,6-DIMETHYL-THIENO(2,3-B)PYRIDINE-2-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8GR9YM9MV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de VU 10010 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. La voie de synthèse exacte et les conditions réactionnelles sont propriétaires et ne sont pas divulguées publiquement. elle implique généralement l'utilisation de solvants organiques, de catalyseurs et de milieux réactionnels contrôlés pour garantir un rendement et une pureté élevés .
Méthodes de production industrielle : La production industrielle de VU 10010 impliquerait probablement une mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles, l'utilisation de solvants et de réactifs de qualité industrielle et l'emploi de réacteurs à grande échelle. Le processus impliquerait également des mesures rigoureuses de contrôle de la qualité pour garantir la cohérence et la pureté du produit final .
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
VU 10010 a plusieurs applications de recherche scientifique, en particulier dans les domaines des neurosciences et de la pharmacologie. Il est utilisé pour étudier le rôle du récepteur muscarinique de l'acétylcholine M4 dans divers processus physiologiques et pathologiques. Ce composé a montré un potentiel pour moduler la neurotransmission, ce qui pourrait avoir des implications pour le traitement de troubles neurologiques tels que la schizophrénie et la maladie d'Alzheimer.
Mécanisme d'action
VU 10010 exerce ses effets en se liant à un site allostérique sur le récepteur muscarinique de l'acétylcholine M4. Cette liaison augmente l'affinité du récepteur pour l'acétylcholine et améliore son couplage aux protéines G. L'interaction accrue récepteur-ligand conduit à une meilleure transduction du signal et à une modulation de la neurotransmission.
Applications De Recherche Scientifique
VU10010 acts primarily as a selective allosteric potentiator of the M4 muscarinic acetylcholine receptor . It enhances the receptor's affinity for acetylcholine (ACh) and promotes its coupling to G-proteins, which is crucial for various neurophysiological processes. Specific EC50 values indicate that it significantly increases ACh's efficacy in both the absence and presence of this compound, with values of 33 nM and 0.7 nM respectively .
Neuropharmacology
This compound has garnered attention for its potential in treating neurological disorders. Its role as an allosteric modulator suggests it could be useful in conditions such as:
- Alzheimer's Disease : By enhancing cholinergic signaling through M4 receptors, this compound may improve cognitive functions impaired in Alzheimer's patients.
- Schizophrenia : The modulation of mAChRs is being explored for its effects on psychotic symptoms and cognitive deficits associated with schizophrenia.
Depression and Anxiety Disorders
Research indicates that allosteric modulation of mAChRs can influence mood regulation. This compound's ability to enhance M4 receptor activity may provide therapeutic avenues for treating depression and anxiety disorders by restoring balance in cholinergic signaling pathways .
Case Study 1: Alzheimer's Disease Model
In a preclinical study using rodent models of Alzheimer's disease, administration of this compound resulted in improved memory performance on cognitive tasks compared to control groups. The study highlighted the compound's ability to enhance synaptic plasticity and cholinergic transmission .
Case Study 2: Schizophrenia Research
A clinical trial investigating the effects of this compound on schizophrenia symptoms demonstrated promising results. Patients receiving the compound showed reduced positive symptoms and improved cognitive function after several weeks of treatment, indicating its potential as an adjunct therapy .
Summary Table of Applications
| Application Area | Potential Benefits | Current Research Status |
|---|---|---|
| Neuropharmacology | Enhances cognitive function in Alzheimer's models | Ongoing preclinical studies |
| Schizophrenia | Reduces symptoms and improves cognition | Clinical trials underway |
| Depression | Modulates mood regulation | Preliminary studies conducted |
Mécanisme D'action
VU 10010 exerts its effects by binding to an allosteric site on the M4 muscarinic acetylcholine receptor. This binding increases the receptor’s affinity for acetylcholine and enhances its coupling to G proteins. The increased receptor-ligand interaction leads to improved signal transduction and modulation of neurotransmission .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Thieno[2,3-b]pyridine carboxamides are a versatile scaffold for drug discovery. Below is a comparative analysis of key analogs:
Structure-Activity Relationship (SAR) Highlights
- Cyclization vs. Open-Chain: Cyclization removes the cyano group, reducing insecticidal potency but improving stability for receptor targeting .
- Substituent Effects :
Pharmacokinetic and Physical Properties
Activité Biologique
3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide, commonly referred to as VU10010, is a compound that has garnered attention for its selective allosteric modulation of muscarinic acetylcholine receptors, particularly the M4 subtype. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C17H16ClN3OS
- Molecular Weight : 345.85 g/mol
- CAS Number : 633283-39-3
- Solubility : Soluble in DMSO (greater than 10 mM) .
This compound acts as a selective allosteric potentiator of M4 muscarinic acetylcholine receptors. It binds to an allosteric site on the receptor, enhancing its affinity for acetylcholine (ACh) and facilitating G-protein coupling. The effective concentration (EC50) values for ACh in the absence and presence of this compound are reported to be 33 nM and 0.7 nM respectively, indicating a significant increase in receptor activity upon binding .
Neuropharmacological Effects
Research indicates that this compound may have implications in treating cognitive deficits associated with disorders such as schizophrenia and Alzheimer's disease. By enhancing M4 receptor signaling, it could potentially improve cholinergic transmission in the brain, thereby ameliorating symptoms related to these conditions .
In Vitro Studies
In various cell line assays, this compound demonstrated:
- Increased neuronal excitability : It enhances synaptic transmission by potentiating muscarinic receptor responses.
- Reduced depressive-like behaviors : Animal models have shown that administration can lead to decreased immobility in forced swim tests, suggesting potential antidepressant effects .
Comparative Biological Activity
| Compound Name | Mechanism of Action | EC50 (nM) | Therapeutic Area |
|---|---|---|---|
| This compound | M4 Allosteric Agonist | 0.7 | Cognitive Disorders |
| Other Compounds (e.g., Pim-1 inhibitors) | Enzyme Inhibition | Varies | Cancer Research |
Case Studies
- Cognitive Enhancement in Schizophrenia Models :
- Antidepressant-Like Effects :
Q & A
Q. Table 1: Optimization of Reaction Conditions
| Parameter | Condition 1 (THF, 80°C) | Condition 2 (DMF, 120°C) |
|---|---|---|
| Yield (%) | 62 | 78 |
| Purity (HPLC) | 95% | 98% |
| Byproducts | <5% | <2% |
Lower temperatures (Condition 1) reduce side reactions but require longer reaction times. Polar aprotic solvents like DMF (Condition 2) enhance solubility of intermediates, improving yield .
Advanced: How can computational methods guide the design of novel derivatives with enhanced bioactivity?
Answer:
Quantum chemical calculations (e.g., DFT) and molecular docking are critical for:
Q. Methodological Workflow :
Generate 3D conformers using RDKit.
Perform DFT calculations to map electron density.
Validate docking results with experimental IC50 values from kinase inhibition assays .
Basic: What spectroscopic and crystallographic techniques are most reliable for structural confirmation?
Answer:
- X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.34–1.38 Å) and dihedral angles to confirm the thienopyridine core and substituent orientation .
- NMR : NMR distinguishes methyl groups (δ 2.35–2.50 ppm) and aromatic protons (δ 7.20–7.60 ppm). NMR confirms carboxamide carbonyls at δ 165–170 ppm .
- HRMS : Exact mass (e.g., [M+H] at m/z 401.0823) validates molecular formula .
Advanced: How can researchers resolve contradictions in reported biological activities of thienopyridine analogs?
Answer: Discrepancies arise from variations in assay conditions or substituent effects. Strategies include:
- Meta-analysis : Compare IC50 values across studies using standardized assays (e.g., kinase inhibition in pH 7.4 buffer at 37°C) .
- Structure-activity relationship (SAR) : Correlate substituent electronegativity (e.g., 4-Cl vs. 3-F on the benzyl group) with activity trends .
- Control experiments : Replicate studies under identical conditions to isolate compound-specific effects .
Q. Table 2: SAR for Anticancer Activity
| Substituent | IC50 (μM, HeLa cells) | LogP |
|---|---|---|
| 4-Cl-Benzyl | 0.45 | 3.2 |
| 3-F-Benzyl | 1.20 | 2.8 |
| 2-MeO-Benzyl | >10 | 2.5 |
Higher lipophilicity (LogP >3) correlates with improved membrane permeability and potency .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles (prevents dermal/oral exposure; Category 4 acute toxicity) .
- Ventilation : Use fume hoods to avoid inhalation (LD50 >300 mg/kg, rat) .
- Waste disposal : Neutralize with 10% NaOH before incineration .
Advanced: How can reaction fundamentals inform scale-up strategies for preclinical studies?
Answer:
- Kinetic profiling : Use microreactors to determine rate-limiting steps (e.g., carboxamide formation) .
- Process intensification : Continuous flow reactors reduce reaction time from 24h (batch) to 4h (flow) .
- Purification : Simulated moving bed (SMB) chromatography achieves >99% purity for in vivo testing .
Basic: What are the key challenges in achieving enantiomeric purity for chiral analogs?
Answer:
- Chiral resolution : Use HPLC with amylose-based columns (e.g., Chiralpak AD-H) and hexane/isopropanol gradients .
- Asymmetric synthesis : Catalyze cyclocondensation with BINOL-derived phosphoric acids (e.g., 90% ee) .
Advanced: How can researchers integrate heterogeneous catalysis to improve sustainability?
Answer:
- Catalyst design : Immobilize Pd nanoparticles on MOFs (e.g., UiO-66-NH2) for Suzuki couplings (TON >500) .
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), reducing E-factor by 40% .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Answer:
- Kinase inhibition : Use ADP-Glo™ assay for EGFR or VEGFR2 .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HepG2, MCF-7) with doxorubicin as a positive control .
Advanced: How can crystallographic data resolve polymorphism issues in formulation development?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
